
15-(Trimethylsilyl)pentadec-14-ynoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-(Trimethylsilyl)pentadec-14-ynoyl chloride is an organosilicon compound characterized by the presence of a trimethylsilyl group and a pentadec-14-ynoyl chloride moiety. This compound is notable for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(Trimethylsilyl)pentadec-14-ynoyl chloride typically involves the reaction of trimethylsilyl chloride with a suitable precursor under controlled conditions. One common method involves the use of trimethylchlorosilane and potassium cyanide in the presence of PEG400 and zinc iodide, which facilitates the formation of the desired compound . The reaction is usually carried out under stirring at room temperature or with ultrasonic radiation to enhance the yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
15-(Trimethylsilyl)pentadec-14-ynoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Protection and Deprotection: The trimethylsilyl group can act as a protecting group for alcohols, which can be easily removed under acidic conditions or with fluoride ions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the chloride group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Protection and Deprotection: Trimethylsilyl chloride in the presence of a strong base like pyridine or triethylamine is used for protection, while tetra-n-butylammonium fluoride (TBAF) is used for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid.
Scientific Research Applications
15-(Trimethylsilyl)pentadec-14-ynoyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of bioactive molecules and as a protecting group in peptide synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 15-(Trimethylsilyl)pentadec-14-ynoyl chloride involves its reactivity as a silylating agent. The trimethylsilyl group can protect reactive functional groups, such as alcohols, during chemical synthesis. The compound can also act as an intermediate in various organic reactions, facilitating the formation of desired products through nucleophilic substitution, oxidation, or reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: A common silylating agent used for protecting alcohols and other functional groups.
Bis(trimethylsilyl)acetamide: Another silylating agent used in organic synthesis.
Trimethylsilyl Cyanide: Used in the synthesis of β-amino alcohols and α-aminonitriles.
Uniqueness
15-(Trimethylsilyl)pentadec-14-ynoyl chloride is unique due to its specific structure, which combines a trimethylsilyl group with a pentadec-14-ynoyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules and the protection of functional groups.
Properties
CAS No. |
66970-43-2 |
|---|---|
Molecular Formula |
C18H33ClOSi |
Molecular Weight |
329.0 g/mol |
IUPAC Name |
15-trimethylsilylpentadec-14-ynoyl chloride |
InChI |
InChI=1S/C18H33ClOSi/c1-21(2,3)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20/h4-14,16H2,1-3H3 |
InChI Key |
MYYRSDJISSTBCU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


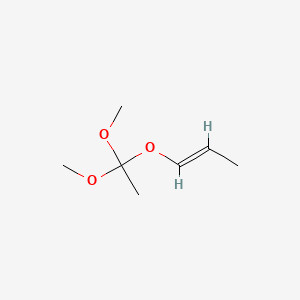
![N-[2-(4-Methylphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14479886.png)


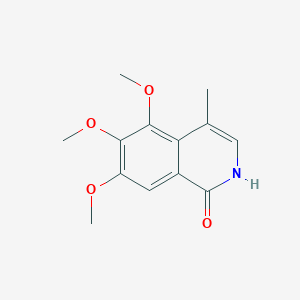
![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

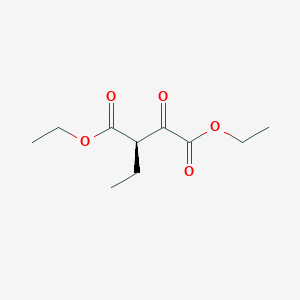

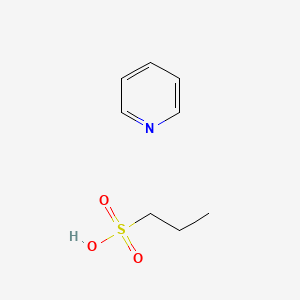
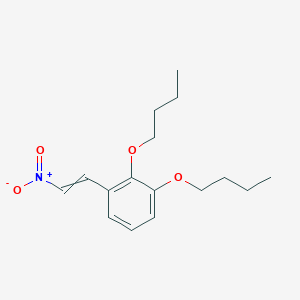
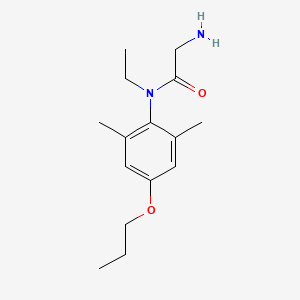

![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)
